Clofencet-potassium

Description

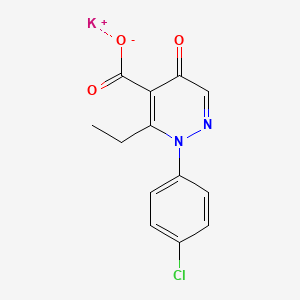

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

82697-71-0 |

|---|---|

Molecular Formula |

C13H10ClKN2O3 |

Molecular Weight |

316.78 g/mol |

IUPAC Name |

potassium;2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate |

InChI |

InChI=1S/C13H11ClN2O3.K/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9;/h3-7H,2H2,1H3,(H,18,19);/q;+1/p-1 |

InChI Key |

NUUZKOFSZIWYSC-UHFFFAOYSA-M |

SMILES |

CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |

Canonical SMILES |

CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |

Other CAS No. |

82697-71-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Effect of Clofencet-Potassium on Pollen Development and Viability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofencet-potassium, a potassium salt of clofencet, is a plant growth regulator classified as a gametocide.[1][2] It is utilized as a chemical hybridizing agent (CHA) in commercial hybrid seed production, particularly in wheat (Triticum aestivum L.).[1] This technical guide provides an in-depth analysis of the effects of this compound on pollen development and viability. It summarizes key quantitative data, details relevant experimental protocols, and visualizes potential modes of action. While the precise signaling pathway of this compound is not extensively detailed in current literature, this guide presents a hypothesized pathway based on the known effects of gametocides on plant reproductive processes.

Introduction

The development of viable pollen is a critical process for sexual reproduction in flowering plants. Chemical hybridizing agents (CHAs) are instrumental in plant breeding for the production of hybrid seeds, as they induce male sterility without affecting female fertility.[3] this compound is one such CHA that acts as a pollen suppressant.[2] Understanding its mechanism of action is crucial for optimizing its use in hybrid seed production and for the development of new, more effective gametocides. This guide synthesizes the available scientific information on the impact of this compound on pollen, providing a valuable resource for researchers in the field.

Quantitative Data on Male Sterility

The primary effect of this compound is the induction of male sterility. The following table summarizes the quantitative data from a study by Parodi and Gaju (2009) on the application of clofencet to wheat cultivars.

| Wheat Cultivar (Species) | Application Stage (Feekes Scale) | This compound Rate (kg·ha⁻¹) | Mean Male Sterility (%) |

| 'Pia' (T. aestivum) | 7.5 | 3.5 | 45.2 |

| 5.0 | 68.7 | ||

| 6.5 | 85.1 | ||

| 8.5 | 3.5 | 75.4 | |

| 5.0 | 92.3 | ||

| 6.5 | 96.0 | ||

| 'Claudia' (T. aestivum) | 7.5 | 3.5 | 38.9 |

| 5.0 | 55.1 | ||

| 6.5 | 72.4 | ||

| 8.5 | 3.5 | 60.2 | |

| 5.0 | 78.5 | ||

| 6.5 | 89.3 | ||

| 'Capri' (T. turgidum var. durum) | 7.5 | 3.5 | 29.7 |

| 5.0 | 42.6 | ||

| 6.5 | 58.8 | ||

| 8.5 | 3.5 | 51.3 | |

| 5.0 | 69.9 | ||

| 6.5 | 82.1 | ||

| 'Ambra' (T. turgidum var. durum) | 7.5 | 3.5 | 33.1 |

| 5.0 | 48.3 | ||

| 6.5 | 63.5 | ||

| 8.5 | 3.5 | 55.7 | |

| 5.0 | 73.1 | ||

| 6.5 | 88.2 |

Data extracted from Parodi and Gaju (2009).

The study found that male sterility increased with higher doses of this compound and was more pronounced when applied at a later stage of plant development (Feekes scale 8.5). Notably, the T. aestivum cultivar 'Pia' reached 96% male sterility at the highest application rate, a level considered effective for commercial hybrid wheat production. The application of this compound resulted in sterile and distorted pollen grains.

Experimental Protocols

This section outlines detailed methodologies for assessing the effects of this compound on pollen viability. These protocols are based on established methods for wheat pollen analysis and can be adapted for studies involving gametocides.

In Vitro Pollen Germination Assay

This protocol is designed to assess the ability of pollen to germinate and produce a pollen tube in a controlled laboratory setting.

Materials:

-

Pollen germination medium (PGM):

-

Sucrose: 15-30% (w/v)

-

PEG 4000: 5-20% (w/v)

-

Boric Acid (H₃BO₃): 20-50 mg/L

-

Calcium Nitrate (Ca(NO₃)₂): 1-5 mmol/L

-

Potassium Nitrate (KNO₃): 0.5-2 mmol/L

-

Magnesium Sulfate (MgSO₄): 0.5-1.5 mmol/L

-

Thiamine (Vitamin B₁): 5-20 mg/L

-

pH adjusted to 5.8-6.0

-

-

Petri dishes or microscope slides

-

Incubator set at 25-28°C

-

Microscope

Procedure:

-

Prepare the PGM and pour a thin layer into petri dishes or place a drop on a microscope slide.

-

Collect fresh pollen from anthers of both control and this compound treated wheat plants immediately before anthesis.

-

Disperse the pollen evenly onto the surface of the PGM.

-

Incubate the samples in a humid chamber at 25-28°C for 30-60 minutes.

-

Observe the pollen under a microscope. A pollen grain is considered germinated if the pollen tube length is at least equal to its diameter.

-

Calculate the germination percentage by counting the number of germinated pollen grains out of the total number of observed pollen grains (minimum of 300 grains from different fields of view).

Pollen Viability Staining

Staining methods provide a faster, though sometimes less definitive, assessment of pollen viability.

3.2.1 Acetocarmine Staining

Materials:

-

1% Acetocarmine stain

-

Microscope slides and coverslips

-

Microscope

Procedure:

-

Place a drop of 1% acetocarmine stain on a clean microscope slide.

-

Disperse a small amount of pollen into the stain.

-

Gently place a coverslip over the sample, avoiding air bubbles.

-

Allow the stain to penetrate the pollen for 5-10 minutes.

-

Observe under a microscope. Viable pollen grains will appear uniformly stained (typically red), while non-viable grains will be unstained or lightly stained and may appear shrunken or distorted.

-

Calculate the viability percentage.

3.2.2 Fluorescein Diacetate (FDA) Staining

This method assesses membrane integrity and enzymatic activity.

Materials:

-

FDA stock solution (2 mg/mL in acetone)

-

Sucrose solution (15-20%)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filters

Procedure:

-

Prepare a fresh working solution by adding a few drops of the FDA stock solution to the sucrose solution.

-

Place a drop of the FDA working solution on a microscope slide.

-

Incorporate pollen into the solution and cover with a coverslip.

-

Incubate for 5-10 minutes at room temperature.

-

Observe under a fluorescence microscope. Viable pollen will fluoresce brightly (yellow-green), indicating an intact plasma membrane and active esterases, while non-viable pollen will not fluoresce.

-

Calculate the viability percentage.

Visualizing Workflows and Pathways

Experimental Workflow for Assessing Pollen Viability

The following diagram illustrates the general workflow for evaluating the effect of this compound on wheat pollen.

Hypothesized Signaling Pathway of this compound Action

The precise molecular target and signaling cascade of this compound have not been fully elucidated. However, based on the known effects of gametocides, a generalized pathway can be proposed. Chemical hybridizing agents often disrupt critical developmental processes within the anther, particularly the function of the tapetum, which is essential for providing nutrients and structural components to developing microspores.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Clofencet-potassium for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies related to Clofencet-potassium, a chemical hybridizing agent of significant interest in agricultural research. This document is intended to serve as a valuable resource for researchers and scientists engaged in the study and application of this compound.

Chemical Properties

This compound is the potassium salt of Clofencet, a pyridazinone derivative. The conversion to its potassium salt enhances its solubility in water, a critical property for its application in aqueous solutions for agricultural use.[1]

Physicochemical Data

A summary of the key physicochemical properties of Clofencet and its potassium salt is presented in Table 1. This data is essential for the preparation of solutions, understanding its environmental fate, and for the development of analytical methods.

| Property | Clofencet | This compound |

| IUPAC Name | 2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydropyridazine-4-carboxylic acid | potassium 2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate |

| CAS Number | 129025-54-3 | 82697-71-0[2] |

| Molecular Formula | C₁₃H₁₁ClN₂O₃ | C₁₃H₁₀ClKN₂O₃[1] |

| Molecular Weight | 278.69 g/mol | 316.78 g/mol [1] |

| Appearance | Tan or yellow solid (technical grade) | Not specified |

| Solubility in Water | >552,000 mg/L | Highly soluble |

| Solubility in Organic Solvents | Methanol: 1.6% w/v; Acetone: <0.05% w/v; Dichloromethane: <0.04% w/v; Toluene: <0.04% w/v; Ethyl acetate: <0.05% w/v; n-hexane: <0.06% w/v | Not specified |

Synthesis of this compound

The synthesis of this compound is achieved in a two-step process: first, the synthesis of the parent acid, Clofencet, followed by its conversion to the potassium salt.

Synthesis of Clofencet

A pilot-plant scale synthesis of Clofencet has been described, which involves a multi-step process.[3] The key steps are outlined below. For research purposes, a laboratory-scale adaptation would be necessary.

The synthesis commences with the Lewis acid-catalyzed reaction of ethyl diazoacetate with 4-chlorophenyl hydrazonoacetaldehyde to afford a β-ketoester.[3] This intermediate then undergoes propionylation, followed by an acid-catalyzed cyclization to form the pyridazinone core.[3] The final step in the formation of Clofencet is the saponification of the resulting ester to the carboxylic acid.[3]

Conversion to this compound

This compound is prepared by the reaction of Clofencet with an equimolar amount of potassium hydroxide.[1] This is a standard acid-base neutralization reaction.

Mode of Action and Signaling Pathway

This compound is classified as a chemical hybridizing agent, or gametocide. Its primary mode of action is the induction of male sterility in plants without affecting female fertility.[4] This is achieved by disrupting the normal development of pollen.[3] While the precise molecular signaling pathway of this compound is not fully elucidated in the available literature, a general understanding of gametocide action involves the disruption of key developmental processes within the anther, particularly the tapetum, which provides nutrition to developing pollen grains. Disruption of tapetal function leads to pollen abortion.

The following diagram illustrates a hypothetical signaling pathway for a chemical hybridizing agent like this compound, based on general knowledge of plant reproductive development.

Experimental Protocols

Laboratory Synthesis of this compound

Materials:

-

2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydropyridazine-4-carboxylic acid (Clofencet)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water (deionized)

Procedure:

-

Dissolve a known molar amount of Clofencet in a minimal amount of ethanol.

-

In a separate vessel, prepare an aqueous solution containing an equimolar amount of potassium hydroxide.

-

Slowly add the potassium hydroxide solution to the ethanolic solution of Clofencet with constant stirring.

-

Continue stirring at room temperature for 1-2 hours to ensure complete reaction.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. The product can be further purified by recrystallization if necessary.

Analytical Method for the Determination of Clofencet in Wheat Grain by HPLC

This method is adapted from a published procedure for the analysis of Clofencet in wheat grain.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 column (e.g., Diamonsil)

Reagents:

-

Methanol (HPLC grade)

-

Acetic acid (glacial)

-

Ethanol (80%)

-

Primary secondary amine (PSA) sorbent

Procedure:

-

Extraction:

-

Homogenize a known weight of wheat grain.

-

Extract the homogenized sample with 80% ethanol.

-

Centrifuge the mixture and collect the supernatant.

-

-

Clean-up (Dispersive Solid-Phase Extraction):

-

To the supernatant, add PSA sorbent.

-

Vortex the mixture vigorously and then centrifuge.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: Methanol : 0.1% Acetic Acid in water (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 283 nm

-

Inject the cleaned-up sample extract into the HPLC system.

-

Quantify the amount of Clofencet by comparing the peak area to that of a known standard.

-

Protocol for Evaluating Male Sterility Induction in Wheat

Materials:

-

This compound solution of desired concentration

-

Wheat plants at the appropriate developmental stage (e.g., pre-meiotic stage of pollen mother cells)

-

Surfactant (e.g., Tween 20)

-

Spraying equipment

-

Microscope

-

Pollen viability stain (e.g., iodine-potassium iodide solution)

Procedure:

-

Prepare an aqueous solution of this compound at the desired concentration. Add a surfactant to improve leaf coverage.

-

Spray the wheat plants with the solution until runoff at the target growth stage. Leave a set of plants unsprayed as a control.

-

At anthesis, collect anthers from both treated and control plants.

-

To assess pollen viability, crush the anthers on a microscope slide in a drop of iodine-potassium iodide stain.

-

Observe the pollen grains under a microscope. Viable pollen grains will stain dark black/purple, while non-viable pollen will be unstained or lightly stained.

-

Calculate the percentage of pollen sterility.

-

To confirm female fertility, cross-pollinate the treated plants with pollen from untreated plants and assess seed set.

Conclusion

This technical guide provides essential information for researchers working with this compound. The detailed chemical properties, synthesis overview, and experimental protocols offer a solid foundation for further investigation into its mode of action and applications in plant science and agriculture. The provided diagrams visually summarize the key processes, aiding in the conceptual understanding of the synthesis and analytical workflows. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in its gametocidal activity.

References

- 1. This compound | C13H10ClKN2O3 | CID 23681559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-chloro-phenyl)-3-ethyl-5-oxo-2,5-dihydro-pyridazine-4-carboxylic acid potassium salt - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Male Fertility Genes in Bread Wheat (Triticum aestivum L.) and Their Utilization for Hybrid Seed Production - PMC [pmc.ncbi.nlm.nih.gov]

Clofencet-Potassium: A Technical Guide to its Application as a Chemical Hybridizing Agent in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet-potassium is a chemical compound utilized as a chemical hybridizing agent (CHA) for the commercial production of hybrid seeds.[1] Its primary function is to induce male sterility in targeted female parent plants, thereby preventing self-pollination and facilitating controlled cross-pollination with a desired male parent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, application protocols, and methods for assessing its efficacy.

Chemical Identity:

| Property | Value |

| IUPAC Name | potassium 2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate |

| Molecular Formula | C13H10ClKN2O3 |

| Molecular Weight | 316.78 g/mol |

| CAS Number | 82697-71-0 |

Source: PubChem CID 23681559[1]

Mechanism of Action and Signaling Pathways

This compound functions by selectively suppressing normal pollen development in treated plants without significantly affecting female fertility.[2] The compound is systemic, moving from the leaves to the floral parts where it exerts its effect.[3] The precise molecular and biochemical mechanisms underlying this compound-induced male sterility are not extensively detailed in publicly available literature. However, it is understood to interfere with critical stages of pollen formation, leading to the development of sterile and distorted pollen grains.[2]

While the specific signaling pathways triggered by this compound have not been fully elucidated, a putative pathway can be conceptualized based on the known effects of other chemical hybridizing agents and the general principles of plant male sterility. The application of this compound likely initiates a stress response in the plant, which in turn could interfere with the delicate hormonal balance and metabolic processes required for normal anther and pollen development. A key target is likely the tapetum, a nutritive cell layer essential for pollen maturation. Premature or delayed degradation of the tapetum can lead to pollen abortion.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound. It is important to note that this is a speculative model and requires experimental validation.

Caption: Putative signaling pathway for this compound-induced male sterility.

Quantitative Data on Efficacy

The effectiveness of this compound in inducing male sterility is dependent on several factors, including the plant species and cultivar, the dosage applied, and the developmental stage of the plant at the time of application. The majority of published research focuses on its application in wheat (Triticum aestivum and Triticum turgidum var. durum).

Table 1: Efficacy of this compound on Male Sterility in Wheat

| Wheat Species | Cultivar | Application Rate (kg a.i./ha) | Application Timing (Feekes scale) | Resulting Male Sterility (%) | Reference |

| T. aestivum | 'Pia' | 6.5 | 8.5 | 96 | Parodi & Gaju, 2009 |

| T. aestivum | 'Claudia' | 6.5 | 8.5 | < 84 | Parodi & Gaju, 2009 |

| T. turgidum var. durum | 'Capri' | 6.5 | 8.5 | < 84 | Parodi & Gaju, 2009 |

| T. turgidum var. durum | 'Ambra' | 6.5 | 8.5 | < 84 | Parodi & Gaju, 2009 |

| T. aestivum | Not Specified | 3.6 - 4.9 | Not Specified | 95 - 100 | Wassell & Weaver (1995), Nesvadba & Vyhnánek (2001), Nesvadba et al. (2001) as cited in Parodi & Gaju, 2009 |

Note: a.i. = active ingredient

Experimental Protocols

Application of this compound

The following is a generalized protocol for the foliar application of this compound in a research setting, based on common practices for applying chemical hybridizing agents.

Objective: To induce male sterility in the target female parent line for hybrid seed production.

Materials:

-

This compound formulation (e.g., Genesis®)

-

Distilled water

-

Surfactant (non-ionic, as recommended by the product label)

-

Calibrated sprayer (e.g., backpack sprayer with a fine nozzle)

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

-

Determine the optimal application timing: The application of this compound is critically timed to coincide with the pre-meiotic to meiotic stages of pollen development. For wheat, this typically corresponds to Zadoks growth stages 32 to 39 or Feekes scale 7.5 to 8.5.[3]

-

Prepare the spray solution:

-

Calculate the required amount of this compound and water to achieve the desired application rate (e.g., 3.5 - 6.5 kg a.i./ha).

-

Fill the sprayer tank with half the required volume of water.

-

Add the measured amount of this compound to the tank.

-

Add the remaining water and the recommended amount of surfactant.

-

Agitate the solution thoroughly to ensure uniform mixing.

-

-

Application:

-

Apply the solution as a fine spray to the foliage of the target plants until runoff.

-

Ensure complete and uniform coverage of the plant canopy.

-

Avoid application during periods of high wind or rain.

-

Caption: Experimental workflow for this compound application.

Assessment of Male Sterility

The efficacy of this compound treatment is determined by assessing the induced male sterility. This can be done through direct pollen viability assays or indirectly by measuring the seed set after open or controlled pollination.

Objective: To determine the percentage of viable pollen in treated plants.

A. Staining Methods:

A common and rapid method for assessing pollen viability is through staining.

Materials:

-

Microscope slides and coverslips

-

Microscope

-

Anthers from treated and control plants

-

Staining solutions (e.g., 2% Acetocarmine or Iodine-Potassium Iodide (IKI) solution)

Procedure (using Acetocarmine):

-

Collect mature anthers from the flowers of treated and untreated (control) plants just before anthesis.

-

Place an anther on a clean microscope slide.

-

Add a drop of 2% acetocarmine stain.

-

Gently crush the anther with a dissecting needle to release the pollen grains.

-

Remove the anther debris.

-

Place a coverslip over the pollen suspension and gently press to spread the pollen grains in a single layer.

-

Observe under a microscope at 100x or 400x magnification.

-

Count the number of stained (viable) and unstained (non-viable) pollen grains in several fields of view.

-

Calculate the pollen viability percentage:

-

Pollen Viability (%) = (Number of stained pollen / Total number of pollen) x 100

-

B. In Vitro Pollen Germination:

This method provides a more direct measure of pollen functionality.

Materials:

-

Pollen germination medium (e.g., 10-20% sucrose, 100 ppm boric acid, 300 ppm calcium nitrate in distilled water)

-

Petri dishes or cavity slides

-

Incubator

Procedure:

-

Collect fresh pollen from treated and control plants.

-

Disperse the pollen onto the surface of the germination medium in a petri dish or cavity slide.

-

Incubate at a suitable temperature (e.g., 25°C) for 2-4 hours.

-

Observe under a microscope and count the number of germinated and non-germinated pollen grains. A pollen grain is considered germinated if the pollen tube length is at least equal to its diameter.

-

Calculate the germination percentage:

-

Pollen Germination (%) = (Number of germinated pollen / Total number of pollen) x 100

-

Objective: To determine the level of male sterility by measuring the reduction in self-pollinated seed set.

Procedure:

-

Bag a number of spikes or inflorescences on treated plants before the flowers open to prevent cross-pollination.

-

As a control, bag spikes on untreated plants.

-

Allow the plants to mature and harvest the bagged spikes.

-

Thresh the spikes and count the number of seeds per spike.

-

Calculate the percentage of male sterility:

-

Male Sterility (%) = [1 - (Average seed set of treated plants / Average seed set of control plants)] x 100

-

Potential Phytotoxicity

While this compound is designed to be selective for male reproductive tissues, phytotoxicity can occur, especially at higher concentrations or if applied at an incorrect developmental stage. Symptoms of phytotoxicity can include leaf chlorosis, necrosis, and stunting of plant growth. It is crucial to conduct dose-response studies for new species or cultivars to determine the optimal concentration that maximizes male sterility while minimizing phytotoxic effects.

Conclusion

This compound is a valuable tool for hybrid seed production, offering an effective method for inducing male sterility in female parent lines. Successful application requires careful consideration of the plant's developmental stage, appropriate dosage, and uniform application. While the precise molecular mechanisms of action are still an area for further research, the protocols outlined in this guide provide a solid foundation for its use in research and breeding programs. Further investigation into the signaling pathways involved and the potential for phytotoxicity in a wider range of species will enhance the utility of this chemical hybridizing agent.

References

An In-depth Technical Guide on the Physiological Effects of Clofencet-Potassium on Wheat (Triticum aestivum)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet-potassium is a chemical compound utilized in agriculture primarily as a plant growth regulator, specifically functioning as a chemical hybridizing agent (CHA) in wheat (Triticum aestivum). Its application induces male sterility, a critical component in the production of hybrid wheat varieties, which can offer significant advantages in terms of yield, vigor, and stress resistance. This technical guide provides a comprehensive overview of the physiological effects of this compound on wheat, with a focus on its role in inducing male sterility. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug and agricultural chemical development.

Core Physiological Effect: Induction of Male Sterility

The primary and most significant physiological effect of this compound on wheat is the induction of male sterility. This is achieved by chemically suppressing the normal development of pollen within the anthers, rendering the treated plants male-sterile while ideally maintaining female fertility. This allows for controlled cross-pollination with a desired male parent to produce hybrid seed.

Quantitative Effects on Male Sterility

Research has demonstrated that the efficacy of this compound in inducing male sterility is dependent on the dosage, the timing of application relative to the wheat growth stage, and the specific wheat cultivar.

Table 1: Effect of this compound Dosage and Application Stage on Male Sterility (%) in Triticum aestivum and Triticum turgidum var. durum

| Wheat Species | Cultivar | Application Stage (Feekes scale) | This compound (kg a.i./ha) | Mean Male Sterility (%) |

| T. aestivum | Pia | 7.5 | 3.5 | 35.8 |

| 5.0 | 50.2 | |||

| 6.5 | 72.1 | |||

| Pia | 8.5 | 3.5 | 88.5 | |

| 5.0 | 94.3 | |||

| 6.5 | 96.0 | |||

| T. aestivum | Claudia | 7.5 | 3.5 | 28.9 |

| 5.0 | 41.5 | |||

| 6.5 | 55.7 | |||

| Claudia | 8.5 | 3.5 | 75.4 | |

| 5.0 | 82.1 | |||

| 6.5 | 89.3 | |||

| T. turgidum var. durum | Capri | 7.5 | 3.5 | 25.4 |

| 5.0 | 38.9 | |||

| 6.5 | 49.8 | |||

| Capri | 8.5 | 3.5 | 70.1 | |

| 5.0 | 78.5 | |||

| 6.5 | 85.2 | |||

| T. turgidum var. durum | Ambra | 7.5 | 3.5 | 22.1 |

| 5.0 | 34.6 | |||

| 6.5 | 41.5 | |||

| Ambra | 8.5 | 3.5 | 65.8 | |

| 5.0 | 74.3 | |||

| 6.5 | 81.1 |

Source: Adapted from Parodi, P. C., & Gaju, M. A. (2009). Male sterility induced by the chemical hybridizing agent clofencet on wheat, Triticum aestivum and T. turgidum var. durum. Ciencia e Investigación Agraria, 36(2), 267-276.[1]

As indicated in Table 1, higher dosages of this compound and later application at the 8.5 Feekes scale stage generally result in a higher percentage of male sterility.[1] Notably, the Triticum aestivum cultivar 'Pia' achieved up to 96% male sterility at a dosage of 6.5 kg a.i./ha, a level that is considered effective for commercial hybrid seed production.[1]

Putative Mechanism of Action and Signaling Pathways

While the precise molecular and signaling pathways of this compound are not fully elucidated in publicly available literature, the observed physiological effects align with the general mechanisms of action for many chemical hybridizing agents. The induction of male sterility is believed to result from the disruption of critical developmental processes within the anther, particularly affecting the tapetum and developing microspores.

Disruption of Anther Development

The application of CHAs at a critical stage of floral development, typically during meiosis in pollen mother cells, can lead to abnormalities in the tapetum. The tapetum is a nutritive cell layer within the anther that is essential for the proper development of pollen grains. Premature degradation or dysfunction of the tapetum can lead to nutrient deprivation for the developing microspores, resulting in pollen abortion.

Interference with Carbohydrate Metabolism

A key aspect of pollen development is the accumulation of starch as an energy reserve. It is hypothesized that this compound, like other CHAs, may interfere with carbohydrate metabolism within the anther. This could involve the inhibition of enzymes responsible for sucrose breakdown and starch synthesis, leading to "pollen starvation" and ultimately, non-viable pollen grains.

The following diagram illustrates a generalized putative signaling pathway for CHA-induced male sterility in wheat, which may be applicable to the action of this compound.

Experimental Protocols

The following section details a general experimental protocol for evaluating the efficacy of this compound as a chemical hybridizing agent in wheat, based on methodologies reported in the literature.

Experimental Design and Treatment Application

A split-plot design is often employed, with wheat cultivars as the main plots and this compound application rates and timings as the sub-plots.

-

Plant Material: Certified seeds of the desired Triticum aestivum cultivars.

-

Growth Conditions: Standard field conditions for wheat cultivation, including appropriate fertilization and irrigation.

-

CHA Application: this compound is applied as a foliar spray at specific growth stages, typically between Feekes scale 7 (two nodes detectable) and 9 (ligule of flag leaf just visible).

-

Dosage: Application rates can range from 0 (control) to 6.5 kg of active ingredient per hectare.[1]

-

Replication: A minimum of three to five replicates is recommended for statistical validity.

Data Collection and Analysis

-

Prevention of Self-Pollination: To accurately assess male sterility, spikes of treated plants should be bagged prior to anthesis to prevent cross-pollination.

-

Seed Set Analysis: After maturity, the bagged spikes are harvested, and the number of developed seeds per spikelet is counted.

-

Calculation of Male Sterility: Male sterility (MS) is calculated as a percentage relative to the seed set in the untreated control plants. The formula is:

-

MS (%) = [1 - (Number of seeds in treated spike / Number of seeds in control spike)] x 100

-

-

Statistical Analysis: Analysis of variance (ANOVA) is used to determine the significance of the effects of cultivar, dosage, and application timing on male sterility.

The workflow for a typical experiment to evaluate this compound's efficacy is depicted in the following diagram.

Concluding Remarks

This compound is an effective chemical hybridizing agent for inducing male sterility in wheat, a crucial step in the development of hybrid varieties. Its efficacy is highly dependent on the application rate, timing, and the genetic background of the wheat cultivar. While the overarching physiological effect is the disruption of pollen development, the precise molecular and biochemical mechanisms remain an area for further in-depth research. A greater understanding of the signaling pathways involved could lead to the development of more targeted and efficient chemical hybridizing agents, as well as novel genetic approaches to controlling fertility in wheat and other crops. Future research should focus on transcriptomic and proteomic analyses of wheat anthers treated with this compound to elucidate the specific genes and proteins involved in its mode of action.

References

A Technical Guide to the Hypothesized Systemic Movement of Clofencet-Potassium in Plants

Disclaimer: Scientific literature detailing the specific systemic movement—uptake, translocation, and distribution—of clofencet-potassium in plants is not extensively available. This guide provides a theoretical framework based on established principles of plant physiology, including the well-documented transport of potassium and the physicochemical properties that govern the movement of organic molecules (xenobiotics) within plants. The experimental protocols described are generic and serve as a template for future research.

Introduction to this compound

This compound is the potassium salt of clofencet, an organic compound classified as a plant growth regulator (PGR). Specifically, it functions as a gametocide, or chemical hybridizing agent, by suppressing normal pollen development without impacting female fertility. Its chemical structure consists of a potassium cation (K⁺) and the organic clofencet anion. Understanding its movement within the plant is critical for optimizing its application and efficacy in hybrid seed production.

The systemic movement of this compound is best understood by considering the independent but interconnected pathways of its two constituent parts: the potassium ion and the clofencet anion.

The Systemic Pathway of Potassium (K⁺) in Plants

Potassium is an essential macronutrient with high mobility in both the xylem and phloem. The transport of the K⁺ component of this compound is expected to follow these well-established pathways.

2.1. Root Uptake and Radial Transport When applied to the soil or a hydroponic medium, K⁺ is taken up by root epidermal and cortical cells through two primary systems:

-

High-Affinity Transport System (HATS): Active at low external K⁺ concentrations (<1 mM), mediated by transporters that are highly specific and require energy.

-

Low-Affinity Transport System (LATS): Active at higher external K⁺ concentrations, mediated by ion channels, and is a more passive process.[1][2]

Once inside the root symplast, K⁺ moves from cell to cell via plasmodesmata towards the central vascular cylinder (stele).

2.2. Xylem Loading and Long-Distance Transport Upon reaching the stele, K⁺ is actively loaded into the xylem vessels. This process is crucial for long-distance transport from the roots to the shoots, driven by the transpiration stream.

2.3. Distribution in Shoots and Phloem Redistribution From the xylem, K⁺ is distributed to all aerial parts of the plant, including leaves, stems, and fruits. As a highly mobile element, potassium can be readily transferred from the xylem to the phloem. This allows it to be redistributed from older, mature leaves (sources) to areas of active growth like new leaves, developing seeds, and roots (sinks). This xylem-to-phloem transfer is vital for meeting the metabolic demands of sink tissues.

Hypothesized Systemic Movement of the Clofencet Anion

The movement of the organic clofencet anion is governed by its physicochemical properties and the anatomy of the plant's vascular system. Unlike a simple ion like K⁺, its ability to cross membranes and enter the xylem or phloem is more complex.

3.1. Physicochemical Properties Influencing Systemic Movement The translocation of a xenobiotic in a plant is primarily determined by its water solubility, lipophilicity (measured as the octanol-water partition coefficient, log Kₒw), and its acidic or basic properties (pKa).

Table 1: Influence of Physicochemical Properties on Systemic Transport

| Property | Xylem Mobility (Apoplastic) | Phloem Mobility (Symplastic) | General Characteristic |

|---|---|---|---|

| Log Kₒw | Favored by moderate polarity (log Kₒw 0 to 3). Highly polar compounds may be poorly absorbed by roots; highly non-polar compounds get stuck in membranes. | Favored by intermediate polarity (log Kₒw -1 to 1).[3] The molecule must be able to cross membranes to enter the phloem but not be so lipophilic that it becomes trapped. | A balance between water solubility and lipid solubility is crucial for ambimobility (movement in both xylem and phloem). |

| pKa (Acid Dissociation Constant) | Less critical than for phloem, but ionized molecules generally move more freely in the aqueous xylem stream. | Critically important. Weak acids (pKa 3.5-5.5) are ideal candidates for the "ion trap" mechanism.[3] | Dictates the charge of the molecule at different physiological pH values, affecting membrane permeability. |

| Water Solubility | High solubility is required for efficient movement in the transpiration stream. | Moderate solubility is needed. The compound must be soluble in the aqueous phloem sap. | Essential for any long-distance transport in the vascular system. |

3.2. The "Ion Trap" Model for Phloem Mobility Clofencet is a carboxylic acid, making it a weak acid. Weak acids are prime candidates for phloem translocation via the ion trap mechanism .[4][5][6]

-

Entry into Cells: In the slightly acidic apoplast (pH ~5.5), a fraction of the weak acid exists in its neutral, protonated (lipid-soluble) form. This form can diffuse across the plasma membrane into the cell's cytoplasm.

-

Trapping in Cytoplasm: The cytoplasm and phloem sieve tubes have a more alkaline pH (~7.2-8.5). In this environment, the weak acid dissociates, losing a proton to become a charged anion (the clofencet anion).

-

Accumulation: This charged form is much less membrane-permeable and becomes "trapped" within the symplast of the phloem, leading to its accumulation.

-

Bulk Flow: Once trapped in the phloem, the clofencet anion is transported along with sugars from source tissues to sink tissues via bulk flow.

Given its weak acid nature, it is highly probable that the clofencet anion is phloem-mobile.

A Unified Model for this compound Movement

Combining the known transport of K⁺ and the hypothesized transport of the clofencet anion, we can propose a unified model:

-

Foliar Application: If applied to the leaves, the compound would penetrate the cuticle. The clofencet anion would likely be loaded into the phloem via the ion trap mechanism and transported to sink tissues (new growth, roots). The potassium ion would also enter the phloem and be distributed similarly. This is the most likely scenario for a PGR targeting reproductive development.

-

Root Application: If applied to the roots, both K⁺ and the clofencet anion would be absorbed. Both could be loaded into the xylem and transported to the shoots. Upon reaching the leaves, the clofencet anion could then be transferred from the xylem to the phloem for redistribution to other sink tissues. This would classify it as an ambimobile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Herbicide Characteristics Important for Phloem Movement | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]

- 4. How Far Can a Molecule of Weak Acid Travel in the Apoplast or Xylem? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical Aspects of Phloem Translocation of Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 6. Mechanisms of Herbicide Absorption Across Plant Membranes and Accumulation in Plant Cells | Weed Science | Cambridge Core [cambridge.org]

In-Depth Technical Guide: The Impact of Clofencet-Potassium on Plant Hormonal Pathways

A Note to the Reader: As of late 2025, detailed, publicly available research specifically quantifying the direct impact of clofencet-potassium on the full spectrum of plant hormonal pathways is limited. This compound is primarily recognized as a chemical hybridizing agent that induces male sterility in plants, with its primary mode of action being the suppression of normal pollen development.[1][2][3] This guide, therefore, synthesizes the known function of this compound, the established role of potassium in plant physiology and hormonal regulation, and the general mechanisms by which plant growth regulators can influence hormonal pathways. It further outlines the state-of-the-art experimental protocols used to investigate such interactions, providing a framework for future research in this area for an audience of researchers, scientists, and professionals in plant science and agricultural technology.

Introduction to this compound

This compound is the potassium salt of clofencet, a plant growth regulator used in agriculture to facilitate the production of hybrid seeds, particularly in cereal crops like wheat.[1] Its primary function is to induce male sterility by inhibiting pollen development, which prevents self-pollination and allows for controlled cross-pollination.[1][2] While the direct molecular targets of clofencet are not extensively detailed in public literature, its effects on development strongly suggest an interaction with or disruption of hormonal signaling pathways that govern reproductive processes in plants.

The Role of Potassium in Plant Hormonal Regulation

The "potassium" component of this compound is a crucial macronutrient for plants, playing a significant role in a myriad of physiological processes, including the regulation of plant hormones. Understanding the influence of potassium is fundamental to hypothesizing the potential broader impacts of this compound.

Potassium is known to influence the levels of several key plant hormones:

-

Auxins and Gibberellins (GAs): Studies have shown that adequate potassium nutrition can increase the levels of free gibberellins and auxins in the leafy shoots of plants. This suggests that potassium is involved in the synthesis or transport of these growth-promoting hormones.

-

Abscisic Acid (ABA): The relationship between potassium and ABA, a key stress-related hormone, can be complex. Some studies have reported that potassium deficiency leads to an increase in ABA biosynthesis in the roots.

-

Cytokinins (CKs): The influence of potassium on cytokinin levels is less clear, with some studies showing no significant impact.

Table 1: Summary of Potassium's Influence on Plant Hormone Levels

| Plant Hormone | General Effect of Adequate Potassium | Key Functions Influenced |

| Auxins | Increase in free auxin levels | Cell elongation, root development, apical dominance |

| Gibberellins (GAs) | Increase in free GA levels | Stem elongation, seed germination, flowering |

| Abscisic Acid (ABA) | Can decrease ABA levels in shoots, but deficiency may increase root ABA | Stomatal regulation, stress responses, seed dormancy |

| Cytokinins (CKs) | Variable/inconclusive | Cell division, shoot formation, leaf senescence |

| Ethylene | Indirectly influences by affecting precursor availability and stress responses | Fruit ripening, senescence, stress responses |

Hypothesized Impact of this compound on Hormonal Pathways

Given that this compound's primary effect is on pollen development, it is plausible that its mode of action involves targeted disruption of the hormonal balance required for this intricate process. The development of pollen is a highly regulated process involving the interplay of several hormones, including gibberellins and auxins.

A logical hypothesis is that this compound acts as an antagonist or disruptor of specific hormonal signaling pathways within the developing pollen, leading to developmental arrest and non-viability. The potassium component may facilitate the uptake and translocation of the active clofencet molecule within the plant.

Experimental Protocols for Investigating Hormonal Impacts

To elucidate the precise impact of this compound on plant hormonal pathways, a multi-faceted experimental approach is necessary. The following protocols provide a framework for such an investigation.

Quantitative Hormone Analysis

Objective: To quantify the endogenous levels of major plant hormones in this compound-treated and control plants.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Plant Material and Treatment: Grow wheat plants under controlled conditions. At the appropriate developmental stage for pollen formation, treat one group of plants with a recommended concentration of this compound. Harvest tissues (e.g., anthers, developing pollen, leaves, roots) at various time points post-treatment. A control group should be treated with a potassium solution without clofencet.

-

Extraction: Flash-freeze the harvested tissues in liquid nitrogen and grind to a fine powder. Extract the hormones using a pre-chilled extraction buffer (e.g., 80% methanol with antioxidant).

-

Purification: Use solid-phase extraction (SPE) cartridges to purify and concentrate the hormone extracts.

-

Quantification: Analyze the purified extracts using a reverse-phase HPLC system coupled to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This allows for the highly sensitive and specific quantification of multiple hormones in a single run.

-

Data Analysis: Compare the hormone concentrations between the this compound-treated and control groups to identify significant changes.

Transcriptomic Analysis

Objective: To identify genes related to hormone biosynthesis, signaling, and response that are differentially expressed upon treatment with this compound.

Methodology: RNA Sequencing (RNA-Seq)

-

Sample Collection and RNA Extraction: Collect tissue samples as described in the hormone analysis protocol. Extract total RNA using a suitable kit, ensuring high purity and integrity.

-

Library Preparation and Sequencing: Prepare RNA-Seq libraries from the extracted RNA. This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Mapping: Align the high-quality reads to the wheat reference genome.

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the controls.

-

Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and pathways affected by the differentially expressed genes. Look specifically for enrichment in hormone-related pathways.

-

Proteomic Analysis

Objective: To identify and quantify proteins that show altered abundance in response to this compound treatment.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) based Proteomics

-

Protein Extraction and Digestion: Extract total proteins from the collected tissue samples. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.

-

Peptide Separation and Mass Spectrometry: Separate the peptides using liquid chromatography and analyze them using a high-resolution mass spectrometer.

-

Data Analysis:

-

Protein Identification and Quantification: Use bioinformatics software to identify the proteins from the mass spectrometry data and quantify their relative abundance between the treated and control samples.

-

Functional Analysis: Perform functional annotation and pathway analysis on the differentially abundant proteins to identify the affected cellular processes.

-

Visualizing Potential Interactions and Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be affected by this compound and a general experimental workflow for its investigation.

Caption: Hypothetical signaling pathway for pollen development and potential disruption by this compound.

Caption: A multi-omics workflow for investigating the impact of this compound on plant hormonal pathways.

Conclusion and Future Directions

While the precise molecular interactions of this compound with plant hormonal pathways remain an area for further investigation, its role as a potent male sterilant points towards a targeted disruption of the hormonal regulation of pollen development. The established influence of potassium on plant hormone homeostasis provides a foundational context for understanding the potential broader physiological effects of this compound. Future research employing the quantitative and systems-level approaches outlined in this guide will be instrumental in elucidating the specific mechanisms of action of this compound and in developing a more comprehensive understanding of its impact on plant biology. Such knowledge will not only be valuable for optimizing its use in agriculture but also for the broader field of plant developmental biology.

References

- 1. Transcriptomic analysis reveals cloquintocet-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative analysis of potassium deficiency-responsive transcriptomes in low potassium susceptible and tolerant wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative analysis of potassium deficiency-responsive transcriptomes in low potassium susceptible and tolerant wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint of Male Sterility: A Technical Guide to the Pathways Affected by Clofencet-Potassium Treatment

For Immediate Release

[City, State] – October 30, 2025 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the genetic and molecular underpinnings of chemically induced male sterility in plants, with a focus on the effects of Clofencet-potassium. This guide provides a comprehensive overview of the key genetic pathways impacted by this chemical hybridizing agent, offering valuable insights for crop breeding and the development of new agricultural technologies.

This compound, a pyridazinone derivative, is utilized as a chemical hybridizing agent (CHA) to induce male sterility in plants, a critical step in the production of hybrid seeds.[1] While the direct molecular effects of this compound are not extensively documented in publicly available research, studies on analogous pyridazinone-based CHAs, such as SQ-1, in wheat (Triticum aestivum L.) provide a strong predictive framework for its mechanism of action.[2][3] This guide synthesizes these findings to present a detailed picture of the genetic and proteomic disruptions that lead to pollen abortion.

Treatment with these chemical hybridizing agents initiates a cascade of molecular events within the anther, the male reproductive organ of the plant. The primary consequences are aberrant development of the tapetum—a nutritive cell layer essential for pollen maturation—and subsequent pollen abortion, resulting in male sterility.[4] This process is underpinned by significant alterations in gene and protein expression across several key metabolic and regulatory pathways.

Key Genetic Pathways Disrupted by Chemical Hybridizing Agent Treatment

Transcriptomic and proteomic analyses of wheat anthers treated with a pyridazinone-based CHA have revealed a complex network of affected pathways. These are crucial for understanding the induced male sterility phenotype. The major pathways impacted include:

-

Carbohydrate and Energy Metabolism: A significant number of differentially expressed proteins are involved in carbohydrate metabolism.[1][2] This suggests that the CHA induces a state of carbohydrate starvation within the developing anthers, depriving the microspores of the necessary energy and building blocks for viable pollen formation.

-

Protein Metabolism and the Ubiquitin-Proteasome System: The ubiquitin-proteasome system (UPS) is central to protein degradation and cellular regulation.[5][6] Studies have shown an upregulation of proteins involved in this pathway, including ubiquitin-related enzymes and proteasome subunits, in CHA-treated anthers.[3] This indicates a heightened state of protein turnover and degradation, which could contribute to the breakdown of essential cellular structures and programmed cell death (apoptosis) of the tapetum.[4]

-

Oxidative Stress and Resistance: The treatment triggers an oxidative stress response, evidenced by changes in the expression of proteins involved in redox homeostasis.[1][2] This imbalance in reactive oxygen species (ROS) can lead to cellular damage and is a known factor in inducing male sterility.

-

Photosynthesis: A notable downregulation of genes and proteins related to photosynthesis is observed.[1][3] While anthers are not primary photosynthetic tissues, this finding suggests a broader disruption of the plant's metabolic state, which indirectly affects the energy supply to reproductive tissues.

Quantitative Data Summary

The following tables summarize the quantitative data from transcriptomic and proteomic studies on wheat anthers treated with the chemical hybridizing agent SQ-1.

Table 1: Differentially Expressed Unigenes in CHA-Treated Wheat Anthers

| Regulation | Number of Unigenes |

| Up-regulated | 643 |

| Down-regulated | 445 |

| Total | 1,088 |

Data sourced from a comparative transcriptome analysis of fertile vs. SQ-1-induced male sterile wheat.[3]

Table 2: Functional Classification of Differentially Expressed Proteins in CHA-Treated Wheat Anthers

| Functional Category | Number of Proteins | Percentage of Total (%) |

| Carbohydrate Metabolism | 25 | 24.3 |

| Oxidative Stress and Resistance | 18 | 17.5 |

| Protein Metabolism | 15 | 14.6 |

| Photosynthesis | 12 | 11.7 |

| Cytoskeleton and Cell Structure | 8 | 7.8 |

| Other | 25 | 24.1 |

| Total | 103 | 100 |

Data sourced from a comparative proteomic analysis of the anther proteome in SQ-1-induced male sterile wheat.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Transcriptome Analysis (RNA-Seq)

-

Plant Material and Treatment: Wheat (Triticum aestivum L.) plants are grown under controlled conditions. The chemical hybridizing agent (e.g., 5.0 kg/ha SQ-1) is sprayed on the leaves at the appropriate developmental stage (e.g., Feekes scale 8.5). Control plants are treated with water.[7]

-

Sample Collection: Anthers at different developmental stages (e.g., early uninucleate, late uninucleate, binucleate, and trinucleate stages) are collected from both treated and control plants and immediately frozen in liquid nitrogen.[7]

-

RNA Extraction and Library Preparation: Total RNA is extracted from the anther samples using a suitable kit. The RNA quality and quantity are assessed. mRNA is then purified and fragmented. cDNA is synthesized, and sequencing adapters are ligated.

-

Sequencing and Data Analysis: The prepared libraries are sequenced on a high-throughput sequencing platform. The raw reads are filtered to remove low-quality reads. The clean reads are then mapped to the wheat reference genome. Differential gene expression analysis is performed to identify up- and down-regulated genes. Functional annotation and pathway analysis of the differentially expressed genes are carried out using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).[3]

Proteome Analysis (2D-PAGE and MALDI-TOF/TOF MS/MS)

-

Protein Extraction: Total proteins are extracted from the collected anther samples using a suitable extraction buffer. Protein concentration is determined using a standard assay.

-

Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE):

-

First Dimension (Isoelectric Focusing - IEF): An equal amount of protein from each sample is loaded onto an IEF strip. IEF is performed to separate proteins based on their isoelectric point (pI).

-

Second Dimension (SDS-PAGE): The IEF strips are then equilibrated and placed on top of an SDS-PAGE gel. Proteins are separated based on their molecular weight.

-

-

Image Analysis: The 2D gels are stained (e.g., with Coomassie Brilliant Blue or silver stain), and the gel images are captured. The protein spots are detected and quantified using specialized software. Differentially expressed protein spots between the treated and control samples are identified based on a statistically significant change in spot intensity.[1][2]

-

In-Gel Digestion and Mass Spectrometry: The differentially expressed protein spots are excised from the gel. The proteins are in-gel digested with trypsin. The resulting peptides are extracted and analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF MS/MS) to determine their amino acid sequence.[1][2]

-

Protein Identification: The obtained peptide mass fingerprints and tandem mass spectra are searched against a protein database (e.g., NCBI) to identify the proteins.[1][2]

Visualizing the Molecular Mayhem: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

This technical guide provides a foundational understanding of the genetic and molecular consequences of treating plants with this compound and similar chemical hybridizing agents. The disruption of key metabolic and regulatory pathways, particularly those related to energy production and protein turnover, appears to be the central mechanism leading to the agronomically important trait of male sterility. Further research, including direct transcriptomic and proteomic studies on this compound, will undoubtedly provide even greater resolution into its precise mode of action.

References

- 1. Chemical hybridizing agent SQ-1-induced male sterility in Triticum aestivum L.: a comparative analysis of the anther proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. De Novo Assembly and Transcriptome Analysis of Wheat with Male Sterility Induced by the Chemical Hybridizing Agent SQ-1 | PLOS One [journals.plos.org]

- 4. chemical hybridizing agent in wheat | PPTX [slideshare.net]

- 5. The ubiquitin/26S proteasome system in plant–pathogen interactions: a never‐ending hide‐and‐seek game - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Ubiquitin Proteasome System and Nutrient Stress Response [frontiersin.org]

- 7. mdpi.com [mdpi.com]

Clofencet-Potassium: A Technical Guide to its Role in Pollen Development Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofencet-potassium, a potassium salt of clofencet, is a chemical hybridizing agent (CHA) utilized to induce male sterility in plants, a critical process for the production of hybrid seeds. This technical guide provides a comprehensive overview of the role of this compound in the suppression of pollen development. While detailed molecular pathways of its action remain an area of active research, this document synthesizes available quantitative data, outlines experimental methodologies for assessing its efficacy, and presents putative signaling and logical pathways based on current understanding of gametocides. The information is intended to support researchers, scientists, and professionals in the fields of plant science, agriculture, and drug development in understanding and potentially exploring the applications of this compound.

Introduction

Hybrid vigor, or heterosis, is a cornerstone of modern agriculture, leading to significant improvements in crop yield, quality, and resilience. The production of hybrid seeds necessitates the prevention of self-pollination, for which the induction of male sterility is a key strategy. Chemical hybridizing agents (CHAs), or gametocides, offer a versatile and efficient method to achieve temporary male sterility in a wide range of crop species.

This compound, a derivative of pyridazinone, has been identified as an effective CHA.[1][2][3] Its application at specific stages of plant development disrupts the normal process of pollen formation, rendering the plant male-sterile while leaving the female reproductive organs unaffected.[1] This allows for controlled cross-pollination and the large-scale production of hybrid seeds. This guide delves into the technical aspects of this compound's function, presenting available data and methodologies to facilitate further research and application.

Mechanism of Action: An Overview

The precise molecular mechanism by which this compound induces pollen abortion is not yet fully elucidated in publicly available literature. However, the general mode of action for CHAs involves the disruption of key physiological and biochemical processes essential for normal anther and pollen development.[1] These processes are often targeted at critical stages such as meiosis, microspore development, and pollen maturation.

Based on the effects of other CHAs and the known requirements for pollen development, the putative mechanisms of this compound action may include:

-

Disruption of Tapetal Development: The tapetum is a nutritive cell layer within the anther that is crucial for providing nutrients and structural components for developing pollen grains. Disruption of its function or timing of its programmed cell death can lead to pollen starvation and abortion.

-

Interference with Carbohydrate Metabolism: Pollen development is an energy-intensive process that relies on a steady supply of carbohydrates. CHAs may interfere with the transport, metabolism, or storage of sugars within the anther, leading to the failure of pollen maturation.

-

Alteration of Plant Hormone Homeostasis: Plant hormones, particularly auxins, gibberellins, and jasmonates, play critical roles in regulating floral development, including pollen formation. This compound may disrupt the synthesis, transport, or signaling of these hormones within the anther tissues.

-

Inhibition of Cell Wall Formation: The pollen grain is encased in a complex and resilient cell wall, the exine and intine, which is essential for its protection and function. Interference with the biosynthesis or deposition of the components of these walls, such as sporopollenin, cellulose, and pectins, could lead to non-viable pollen.

Quantitative Data on Male Sterility Induction

A key study by Parodi and Gaju (2009) provides valuable quantitative data on the efficacy of clofencet in inducing male sterility in wheat (Triticum aestivum and Triticum turgidum var. durum). The study highlights the importance of application timing and dosage for achieving high levels of male sterility.

Table 1: Effect of Clofencet Application Rate and Timing on Male Sterility in Wheat

| Crop Species | Cultivar | Application Stage (Feekes scale) | Clofencet Rate (kg a.i./ha) | Male Sterility (%) |

| Triticum aestivum | Pia | 7.5 | 3.5 | 38.2 |

| 5.0 | 51.7 | |||

| 6.5 | 68.3 | |||

| 8.5 | 3.5 | 78.5 | ||

| 5.0 | 90.1 | |||

| 6.5 | 96.0 | |||

| Claudia | 7.5 | 3.5 | 25.4 | |

| 5.0 | 39.8 | |||

| 6.5 | 55.1 | |||

| 8.5 | 3.5 | 59.3 | ||

| 5.0 | 72.4 | |||

| 6.5 | 85.2 | |||

| Triticum turgidum | Capri | 7.5 | 3.5 | 18.9 |

| 5.0 | 32.6 | |||

| 6.5 | 47.3 | |||

| 8.5 | 3.5 | 51.2 | ||

| 5.0 | 65.8 | |||

| 6.5 | 79.4 | |||

| Ambra | 7.5 | 3.5 | 22.1 | |

| 5.0 | 36.4 | |||

| 6.5 | 50.8 | |||

| 8.5 | 3.5 | 55.7 | ||

| 5.0 | 69.1 | |||

| 6.5 | 82.3 |

Data summarized from Parodi and Gaju (2009).

Experimental Protocols

The following is a generalized methodology for evaluating the efficacy of this compound as a male sterilizing agent, based on the experimental design of Parodi and Gaju (2009).

Plant Material and Growth Conditions

-

Select the desired crop species and cultivars for the study.

-

Grow plants under controlled environmental conditions (e.g., greenhouse or field) with optimal irrigation, fertilization, and pest management to ensure uniform growth.

Treatment Application

-

Prepare aqueous solutions of this compound at the desired concentrations (e.g., corresponding to 0, 3.5, 5.0, and 6.5 kg active ingredient per hectare).

-

Apply the solutions as a foliar spray at specific developmental stages of the plant, such as the Feekes scale 7.5 (second node visible) and 8.5 (flag leaf visible) for wheat.

-

Use a calibrated sprayer to ensure uniform and accurate application rates. Include a surfactant to improve coverage.

-

Maintain a control group of plants that are sprayed with water and surfactant only.

Assessment of Male Sterility

-

At the time of anthesis (flowering), collect spikes or flowers from both treated and control plants.

-

To prevent cross-pollination, bag the collected spikes/flowers (e.g., with glassine bags) before the anthers dehisce.

-

After the normal period for fertilization and seed set, harvest the bagged spikes/flowers.

-

Manually thresh the spikes/flowers and count the number of developed seeds per spikelet or flower.

-

Calculate the percentage of male sterility (MS) using the following formula:

MS (%) = [1 - (Number of seeds per spikelet in treated plants / Number of seeds per spikelet in control plants)] x 100

Pollen Viability Assessment (Optional)

-

Collect pollen from treated and control plants at anthesis.

-

Assess pollen viability using staining methods (e.g., acetocarmine or fluorescein diacetate) or in vitro pollen germination assays.

Visualizing Putative Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and a typical experimental workflow for studying the effects of this compound.

Caption: Hypothetical signaling pathway of this compound leading to pollen abortion.

Caption: A typical experimental workflow for assessing the efficacy of this compound.

Conclusion and Future Research Directions

This compound is a valuable tool for inducing male sterility in plants, facilitating the production of hybrid seeds. While its efficacy has been demonstrated, particularly in wheat, a significant gap remains in our understanding of its precise molecular mechanism of action. Future research should focus on:

-

Identifying the molecular target(s) of this compound within the plant cell.

-

Elucidating the specific signaling pathways that are disrupted by the compound, leading to pollen abortion.

-

Investigating the effects of this compound on gene expression in anther tissues using transcriptomic approaches.

-

Conducting detailed metabolomic studies to understand the changes in carbohydrate and hormone profiles in response to treatment.

A deeper understanding of the molecular basis of this compound's activity will not only optimize its use in current applications but also pave the way for the development of new and more effective chemical hybridizing agents for a wider range of crops.

References

Methodological & Application

Application Notes and Protocols for Determining Optimal Concentration of Clofencet-potassium for Wheat Hybridization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clofencet-potassium is a chemical hybridizing agent (CHA) utilized in wheat breeding programs to induce male sterility, thereby facilitating controlled cross-pollination for the production of hybrid seeds.[1][2] As a systemic plant growth regulator, it selectively inhibits pollen development without adversely affecting female fertility.[1][3] The successful application of this compound is highly dependent on determining the optimal concentration and application timing for specific wheat genotypes, as responses can vary.[2] These application notes provide detailed protocols for researchers to systematically determine the optimal concentration of this compound for their specific wheat varieties.

Mechanism of Action

This compound, a potassium salt of 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid, functions by disrupting normal pollen development. While the precise signaling cascade is not fully elucidated in public literature, studies on similar pyridazine-based CHAs suggest a mechanism involving the inhibition of the mitochondrial electron transport chain in developing microspores. This inhibition leads to an increase in reactive oxygen species (ROS), triggering oxidative stress and subsequent programmed cell death (apoptosis) in the tapetum and microspores, ultimately resulting in pollen abortion and male sterility.

References

High-performance liquid chromatography (HPLC) methods for Clofencet-potassium analysis

Introduction

Clofencet-potassium is the potassium salt of clofencet, a chemical hybridization agent used in commercial seed production.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in raw materials and formulated products. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the determination of clofencet. This document provides detailed protocols for two reversed-phase HPLC methods for the analysis of this compound.

Chemical Structure of this compound:

IUPAC Name: potassium 2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate[1]

Molecular Formula: C₁₃H₁₀ClKN₂O₃[1]

Molecular Weight: 316.78 g/mol [1]

Principle of the Method

The analytical methods described are based on reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent. Clofencet, the active anionic component of this compound, is separated from other components based on its partitioning between the stationary and mobile phases. The separated clofencet is then detected by a UV detector at a specific wavelength, and the response is proportional to its concentration.

Experimental Protocols

Two distinct HPLC methods for the analysis of clofencet are presented below. These methods were originally developed for the determination of clofencet in wheat grain and have been adapted here for the analysis of this compound as a raw material or in a formulated product.

Method 1: Isocratic Elution with UV Detection

This method utilizes a simple isocratic mobile phase for the separation and quantification of clofencet.

1. Apparatus and Materials

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

-

HPLC grade methanol, water, and ammonium hydrogen phosphate.

-

This compound reference standard.

2. Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | Diamonsil C18 column |

| Mobile Phase | Methanol : Water (60:40, v/v) containing 0.5% ammonium hydrogen phosphate, adjusted to pH 2.5 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 283 nm |

| Injection Volume | To be optimized (typically 10-20 µL) |

| Column Temperature | Ambient |

3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.5% (w/v) solution of ammonium hydrogen phosphate in HPLC grade water and adjust the pH to 2.5 with a suitable acid (e.g., phosphoric acid). Mix this aqueous phase with methanol in a 40:60 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask to obtain the desired concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.75 - 25.0 mg/L).

-

Sample Solution: Accurately weigh a quantity of the this compound sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution multiple times (e.g., 5 or 6 replicate injections). The system is deemed suitable for analysis if the acceptance criteria are met.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

5. Analysis and Quantification

Inject the prepared standard and sample solutions into the HPLC system. Identify the clofencet peak based on the retention time of the standard. The concentration of clofencet in the sample is determined by comparing the peak area of the sample with the peak areas of the working standard solutions (external standard method).

Method 2: Isocratic Elution with Wavelength Switching

This method employs a different mobile phase composition and a wavelength switching program for detection.

1. Apparatus and Materials

-

Same as Method 1.

-

HPLC grade methanol, water, and acetic acid.

2. Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | Diamonsil C18 column |

| Mobile Phase | Methanol : 0.1% Acetic Acid in Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV with wavelength switching: 283 nm (0.01-5.00 min), 220 nm (5.01-6.30 min), 283 nm (6.31-10.00 min) |

| Injection Volume | To be optimized (typically 10-20 µL) |

| Column Temperature | Ambient |

3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of acetic acid in HPLC grade water. Mix this aqueous phase with methanol in a 30:70 (v/v) ratio. Filter and degas the mobile phase before use.

-

Standard and Sample Solutions: Prepare as described in Method 1, using the mobile phase of Method 2 as the diluent. The linear range for this method was reported to be 0.40 - 80.00 mg/L.

4. System Suitability

Perform the system suitability test as described in Method 1.

5. Analysis and Quantification

Follow the analysis and quantification procedure as outlined in Method 1.

Quantitative Data Summary

The following tables summarize the quantitative data for the two HPLC methods described.

Table 1: Comparison of Chromatographic Conditions

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Diamonsil C18 | Diamonsil C18 |

| Mobile Phase | Methanol : Water (60:40, v/v) with 0.5% NH₄H₂PO₄, pH 2.5 | Methanol : 0.1% Acetic Acid in Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 283 nm | UV with wavelength switching (283 nm, 220 nm, 283 nm) |

Table 2: Method Validation Parameters

| Parameter | Method 1 | Method 2 |

| Linear Range (mg/L) | 0.75 - 25.0 | 0.40 - 80.00 |

| Correlation Coefficient (r²) | 0.9999 | 0.9999 |

| Average Recovery (%) | 84.2 - 95.0 | 82.12 - 93.20 |

| Relative Standard Deviation (RSD) (%) | 1.0 - 3.3 | 1.1 - 1.9 |

| Limit of Detection (LOD) (mg/L) | 0.075 | 0.020 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for the HPLC analysis of this compound.

References

Application Note: Identification of Clofencet-potassium Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract